molecular formula C26H20CuN4O8 B13831566 copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol

copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol

Katalognummer: B13831566
Molekulargewicht: 580.0 g/mol
InChI-Schlüssel: OCZDCLUXOQSOLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol is a complex compound with the molecular formula C26H18CuN4O8 . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. It is also referred to by several synonyms, including copper myxin and cuprimyxin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol involves the reaction of 6-methoxy-1-phenazinol 5,10-dioxide with a copper(II) salt. The precursor, 6-methoxy-1-phenazinol 5,10-dioxide, is synthesized by selective methylation of iodinin (1,6-phenazinol 5,10-dioxide) using a methylene agent such as dimethyl sulfate in an inert organic solvent . The reaction is typically carried out in an organic solvent like acetic acid, acetonitrile, methanol, ether, or chloroform .

Industrial Production Methods: In industrial settings, the copper complex is prepared by combining a saturated solution of 6-methoxy-1-phenazinol 5,10-dioxide with a saturated solution of a copper(II) salt in the same solvent. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the dissolution of the reactants . The final product is isolated by precipitation from the reaction medium, resulting in a high yield of free-flowing, crystalline product .

Analyse Chemischer Reaktionen

Types of Reactions: Copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper ion and the phenazine structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .

Major Products Formed: The major products formed from these reactions include various copper complexes and phenazine derivatives. These products are often characterized by their unique chemical and physical properties, which are influenced by the nature of the substituents on the phenazine ring .

Wirkmechanismus

The mechanism of action of copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol involves its interaction with molecular targets such as enzymes and DNA. The copper ion plays a crucial role in mediating redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and anticancer effects . The phenazine structure also allows the compound to intercalate into DNA, disrupting its function and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other copper-phenazine complexes and phenazine derivatives such as iodinin and myxin . These compounds share some chemical properties but differ in their biological activities and applications. The presence of the methoxy group and the copper ion in this compound contributes to its distinct characteristics and makes it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C26H20CuN4O8

Molekulargewicht

580.0 g/mol

IUPAC-Name

copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol

InChI

InChI=1S/2C13H10N2O4.Cu/c2*1-19-11-7-3-5-9-13(11)15(18)8-4-2-6-10(16)12(8)14(9)17;/h2*2-7,16H,1H3;

InChI-Schlüssel

OCZDCLUXOQSOLX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=[N+](C3=C(C=CC=C3O)[N+](=C21)[O-])[O-].COC1=CC=CC2=[N+](C3=C(C=CC=C3O)[N+](=C21)[O-])[O-].[Cu]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.